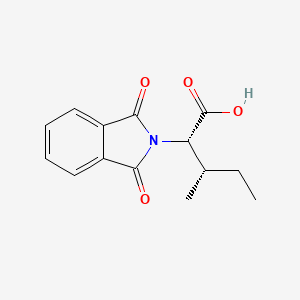

Phthaloyl-L-isoleucine

Overview

Description

Phthaloyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a phthaloyl group. This compound is part of a broader class of phthaloyl amino acids, which have been studied for their potential anti-inflammatory and immunomodulatory properties .

Mechanism of Action

Target of Action

Phthaloyl-L-isoleucine, a derivative of the essential amino acid isoleucine, primarily targets the inflammatory and immunomodulatory pathways . It has been found to effectively suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key player in the inflammatory response, and its suppression can lead to anti-inflammatory effects.

Mode of Action

The mode of action of this compound involves its interaction with the inflammatory and immunomodulatory pathways. It has been found to inhibit the production of key inflammatory cytokines, such as TNF-α and IL-1β, by macrophages . These cytokines play a crucial role in the inflammatory response, and their inhibition can lead to a reduction in inflammation.

Biochemical Pathways

This compound affects the biochemical pathways related to inflammation and immune response. It suppresses the production of nitric oxide, a key mediator of inflammation . Additionally, it inhibits the production of inflammatory cytokines TNF-α and IL-1β . The compound also influences the catabolic pathways of branched-chain amino acids (BCAAs), including isoleucine .

Pharmacokinetics

A study on phthaloyl glycine derivatives, which are structurally similar to this compound, showed that these compounds have better pharmacokinetic profiles, longer half-life and mean residence time, than phthaloyl glycine . This suggests that this compound may also have favorable pharmacokinetic properties.

Result of Action

The result of this compound’s action is a reduction in inflammation and modulation of the immune response. It achieves this by suppressing nitric oxide production and inhibiting the production of inflammatory cytokines TNF-α and IL-1β . This leads to a decrease in inflammation and modulation of the immune response.

Biochemical Analysis

Biochemical Properties

Phthaloyl-L-isoleucine plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with various enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory pathway. The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, such as macrophages and lymphocytes, it has been observed to suppress the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suppression leads to a decrease in the overall inflammatory response. In addition, this compound influences cell signaling pathways by inhibiting the activation of NF-κB, which in turn affects gene expression related to inflammation and immune response . The compound also impacts cellular metabolism by modulating the activity of enzymes involved in the metabolic pathways of amino acids and fatty acids.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and preventing the conversion of arachidonic acid into pro-inflammatory mediators. Furthermore, this compound interacts with the DNA-binding domain of NF-κB, blocking its ability to bind to target genes and initiate transcription. This inhibition results in a downregulation of genes involved in the inflammatory response . Additionally, this compound may exert its effects through post-translational modifications of proteins, altering their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity on COX and LOX enzymes for extended periods. Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to this compound can result in sustained suppression of inflammatory responses in vitro and in vivo . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-inflammatory effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate amino acid and fatty acid metabolism. The compound influences metabolic flux by modulating the activity of key enzymes, such as aminotransferases and acyl-CoA synthetases. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism . Additionally, this compound may impact the synthesis and degradation of other biomolecules, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of this compound within tissues can also influence its overall efficacy and therapeutic potential.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. These localizations can enhance the compound’s interactions with target biomolecules and modulate its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Phthaloyl-L-isoleucine can be synthesized through the amidation of the free amino group of L-isoleucine with phthaloyl dichloride. The reaction typically involves the use of N,N’-dicyclohexylcarbodiimide and hydroxybenzotriazole as coupling agents to facilitate the formation of the amide bond . The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.

Chemical Reactions Analysis

Phthaloyl-L-isoleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the phthaloyl protecting group, yielding free L-isoleucine.

Substitution: The phthaloyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Phthaloyl-L-isoleucine can be compared with other phthaloyl amino acids and thalidomide analogs:

Phthaloyl-L-leucine: Similar in structure but derived from L-leucine, it also exhibits anti-inflammatory properties.

Phthaloyl-L-valine: Another phthaloyl amino acid with comparable properties but derived from L-valine.

This compound is unique due to its specific amino acid backbone, which may confer distinct biological activities and applications.

Properties

IUPAC Name |

(2S,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-8(2)11(14(18)19)15-12(16)9-6-4-5-7-10(9)13(15)17/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUWUOYPIXTMLF-KWQFWETISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139573 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29588-88-3 | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29588-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-1,3-Dihydro-α-[(1S)-1-methylpropyl]-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)

![2-Tert-butyl 7-methyl 2-azaspiro[4.5]decane-2,7-dicarboxylate](/img/structure/B3116560.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B3116563.png)

![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane Hydrochloride](/img/structure/B3116589.png)

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3116591.png)